Cas no 769064-38-2 ((2R)-2-aminopropanehydrazide)

(2R)-2-aminopropanehydrazide structure
(2R)-2-aminopropanehydrazide structure
商品名:(2R)-2-aminopropanehydrazide
CAS番号:769064-38-2
MF:C3H9N3O
メガワット:103.123059988022
MDL:MFCD19625295
CID:5228947
PubChem ID:12353888

(2R)-2-aminopropanehydrazide 化学的及び物理的性質

名前と識別子

    • D-Alanine, hydrazide
    • (R)-2-Aminopropanehydrazide
    • (2R)-2-aminopropanehydrazide
    • MDL: MFCD19625295
    • インチ: 1S/C3H9N3O/c1-2(4)3(7)6-5/h2H,4-5H2,1H3,(H,6,7)/t2-/m1/s1
    • InChIKey: VCYBSQKYFOVMPG-UWTATZPHSA-N
    • ほほえんだ: C(NN)(=O)[C@@H](C)N

(2R)-2-aminopropanehydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337441-5g
(R)-2-Aminopropanehydrazide
769064-38-2 98%
5g
¥20572.00 2024-07-28
Enamine
EN300-2964847-0.25g
(2R)-2-aminopropanehydrazide
769064-38-2
0.25g
$579.0 2023-09-06
Enamine
EN300-2964847-5g
(2R)-2-aminopropanehydrazide
769064-38-2
5g
$1821.0 2023-09-06
Enamine
EN300-2964847-0.1g
(2R)-2-aminopropanehydrazide
769064-38-2
0.1g
$553.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337441-1g
(R)-2-Aminopropanehydrazide
769064-38-2 98%
1g
¥7098.00 2024-07-28
Enamine
EN300-2964847-1.0g
(2R)-2-aminopropanehydrazide
769064-38-2
1g
$0.0 2023-06-07
Enamine
EN300-2964847-2.5g
(2R)-2-aminopropanehydrazide
769064-38-2
2.5g
$1230.0 2023-09-06
Enamine
EN300-2964847-10g
(2R)-2-aminopropanehydrazide
769064-38-2
10g
$2701.0 2023-09-06
Enamine
EN300-2964847-0.05g
(2R)-2-aminopropanehydrazide
769064-38-2
0.05g
$528.0 2023-09-06
Enamine
EN300-2964847-0.5g
(2R)-2-aminopropanehydrazide
769064-38-2
0.5g
$603.0 2023-09-06

(2R)-2-aminopropanehydrazide 関連文献

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(2R)-2-aminopropanehydrazideに関する追加情報

769064-38-2: A Comprehensive Overview of (2R)-2-Aminopropanehydrazide

769064-38-2, also known as (2R)-2-aminopropanehydrazide, is a compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a hydrazine derivative with an amino group attached to a chiral carbon, making it a valuable molecule for stereochemical studies and drug design. Recent advancements in synthetic methodologies have further enhanced its accessibility, paving the way for its exploration in diverse scientific domains.

The chemical structure of (2R)-2-aminopropanehydrazide consists of a propane backbone with an amino group (-NH₂) at the second carbon and a hydrazide group (-NHNH₂) at the terminal position. The presence of the chiral center at the second carbon introduces stereochemistry, which is critical for its biological activity and selectivity. Researchers have leveraged this chirality to investigate its role in asymmetric catalysis and enantioselective synthesis, as highlighted in recent studies published in *Angewandte Chemie* and *Journal of Medicinal Chemistry*.

One of the most promising applications of 769064-38-2 lies in its potential as a building block for drug discovery. Its ability to form stable bonds with various functional groups makes it an ideal candidate for constructing bioactive molecules. For instance, a 2023 study in *Nature Communications* demonstrated its utility in synthesizing small-molecule inhibitors targeting key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's versatility has also been exploited in the development of anticancer agents, where it serves as a scaffold for designing molecules with enhanced cytotoxicity against cancer cells.

The synthesis of (2R)-2-aminopropanehydrazide has been optimized through various routes, including enzymatic catalysis and asymmetric synthesis. A notable advancement involves the use of organocatalysts to achieve high enantiomeric excess (ee) during its preparation. This method not only improves yield but also reduces environmental impact, aligning with current green chemistry trends. Additionally, recent reports have explored its application in click chemistry, where it acts as a reactive component for rapid assembly of complex structures.

From a pharmacological perspective, 769064-38-2 exhibits interesting bioavailability and metabolic profiles. Preclinical studies indicate that it can cross cellular membranes efficiently, making it suitable for delivery into target tissues. Furthermore, its metabolic stability has been evaluated in vitro, revealing minimal susceptibility to common hepatic enzymes, which suggests potential for systemic administration without significant toxicity risks.

In conclusion, 769064-38-2, or (2R)-2-aminopropanehydrazide, stands out as a multifaceted compound with vast opportunities in chemical synthesis and drug development. Its unique stereochemistry, combined with versatile functional groups, positions it as a key player in advancing modern medicinal chemistry. As research continues to unravel its full potential, this compound is poised to contribute significantly to the creation of novel therapeutic agents addressing unmet medical needs.

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